Octahydro-2-nitrosocyclopenta[c]pyrrole
CAS No.: 54786-86-6
Cat. No.: VC21341116
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Octahydro-2-nitrosocyclopenta[c]pyrrole - 54786-86-6](/images/no_structure.jpg)
Specification
CAS No. | 54786-86-6 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Standard InChI | InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2 |
Standard InChI Key | FSCBDDOKZIRLCN-UHFFFAOYSA-N |
SMILES | C1CC2CN(CC2C1)N=O |
Canonical SMILES | C1CC2CN(CC2C1)N=O |
Appearance | Liquid |
Introduction
Octahydro-2-nitrosocyclopenta[c]pyrrole is an organic compound with the molecular formula C7H12N2O and a molecular weight of approximately 140.18 g/mol . It is characterized by a cyclopenta[c]pyrrole ring structure and a nitroso group, which contributes to its chemical reactivity and biological properties. This compound is primarily known as an impurity in pharmaceutical formulations, particularly in the synthesis of gliclazide, an antidiabetic medication .
Synthesis Methods
The synthesis of octahydro-2-nitrosocyclopenta[c]pyrrole typically involves the nitrosation of a secondary amine using nitrous acid under controlled conditions. This process is crucial for producing the compound with high purity and yield.
Biological Activity
Octahydro-2-nitrosocyclopenta[c]pyrrole has been studied for its potential biological activities, including antifungal properties. It has shown effectiveness against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum in vitro.
Table 1: Antifungal Efficacy of Octahydro-2-nitrosocyclopenta[c]pyrrole
Fungal Strain | In Vitro Efficacy | Reference |
---|---|---|
Trichophyton rubrum | Effective | |
Trichophyton mentagrophytes | Effective | |
Epidermophyton floccosum | Effective |
Pharmaceutical Applications
This compound is primarily used as an impurity reference material in pharmaceutical testing, particularly in the synthesis of gliclazide. It is essential to monitor and control its presence in drug formulations due to regulatory requirements .
Safety and Handling
Octahydro-2-nitrosocyclopenta[c]pyrrole is classified as a hazardous substance. It is harmful if swallowed and suspected of causing genetic defects. Handling requires strict safety precautions, including the use of personal protective equipment and adherence to specific storage and disposal guidelines .
Table 2: Hazard and Precautionary Statements
Hazard Statement | Precautionary Statement |
---|---|
H302: Harmful if swallowed | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. |
H341: Suspected of causing genetic defects | P308+P313: IF exposed or concerned: Get medical advice/attention. |
- | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume